5-Amino-4-fluoro-2,N,N-trimethyl-benzamide
Overview
Description
5-Amino-4-fluoro-2,N,N-trimethyl-benzamide is a chemical compound with the molecular formula C10H13FN2O It is characterized by the presence of an amino group, a fluoro substituent, and a trimethylbenzamide moiety
Mechanism of Action
Target of Action
Similar compounds have been reported to target cyclooxygenase-1 (cox-1) .
Mode of Action
If it is similar to other cox-1 inhibitors, it may work by reducing the production of prostaglandins and thromboxanes, thereby reducing inflammation and pain .
Biochemical Pathways
If it acts as a cox-1 inhibitor, it would affect the arachidonic acid pathway, leading to a decrease in the production of prostaglandins and thromboxanes .
Result of Action
If it acts as a cox-1 inhibitor, it could potentially reduce inflammation and pain .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-4-fluoro-2,N,N-trimethyl-benzamide typically involves the introduction of the amino and fluoro groups onto a benzamide backbone. One common method involves the reaction of 4-fluoro-2,N,N-trimethylbenzamide with an amine source under suitable conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the reaction conditions, minimize waste, and ensure consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, is also common to achieve the desired level of purity .
Chemical Reactions Analysis
Types of Reactions
5-Amino-4-fluoro-2,N,N-trimethyl-benzamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The fluoro group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives. Substitution reactions can result in the formation of various substituted benzamides .
Scientific Research Applications
5-Amino-4-fluoro-2,N,N-trimethyl-benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Comparison with Similar Compounds
Similar Compounds
5-Amino-2-chloro-4-fluoro-N-(N-isopropyl-N-methylsulfamoyl)benzamide: This compound shares a similar benzamide backbone but has different substituents, leading to distinct chemical properties and applications.
5-Fluoro-4-methylpyridin-2-amine: Another related compound with a fluoro substituent, but with a pyridine ring instead of a benzamide structure.
Uniqueness
Its unique structure allows for specific interactions with biological targets, making it a valuable compound for research and development in various fields .
Properties
IUPAC Name |
5-amino-4-fluoro-N,N,2-trimethylbenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FN2O/c1-6-4-8(11)9(12)5-7(6)10(14)13(2)3/h4-5H,12H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFSQSPFANSUXLR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C(=O)N(C)C)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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